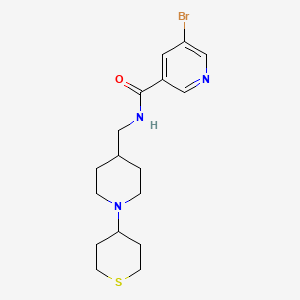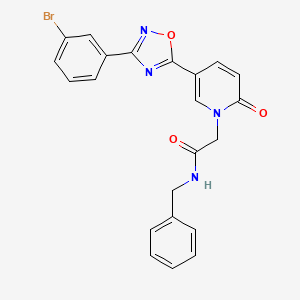
N-benzyl-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one in the compound of interest, have been synthesized and studied for their biological activities. These compounds are known for their antimicrobial, anticonvulsant, and anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been evaluated for their potential as antimicrobial agents against various bacterial strains, showing moderate to significant activity (Kaplancıklı et al., 2012; Salama, 2020).
Anticancer Evaluation
Some derivatives have been synthesized with a focus on evaluating their anticancer activities. These compounds were tested in vitro against different cancer cell lines, and some showed promising anticancer potential (Yurttaş et al., 2015).
Antimicrobial and Hemolytic Activities
Other research has focused on the synthesis of N-substituted derivatives of acetamides with 1,3,4-oxadiazole groups to investigate their antimicrobial and hemolytic activities. These studies have found that many such compounds exhibit activity against selected microbial species, with certain derivatives standing out for their potent antimicrobial properties (Gul et al., 2017).
Enzyme Inhibition Studies
Enzyme inhibition capabilities of these compounds have also been studied, showing potential therapeutic applications by targeting specific enzymes related to various diseases (Abbasi et al., 2018).
properties
IUPAC Name |
N-benzyl-2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c23-18-8-4-7-16(11-18)21-25-22(30-26-21)17-9-10-20(29)27(13-17)14-19(28)24-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMKRLEEXQUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol](/img/structure/B2740203.png)
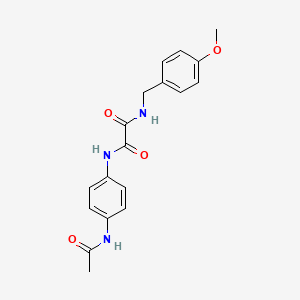
![1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2740205.png)
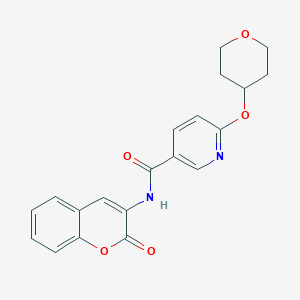
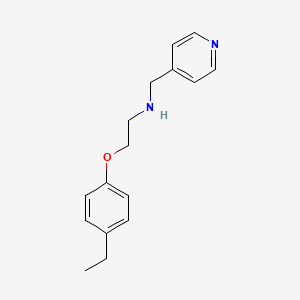
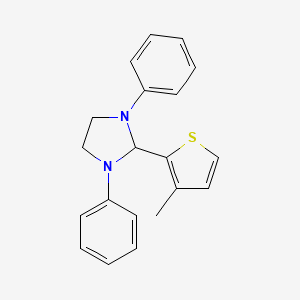


![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)

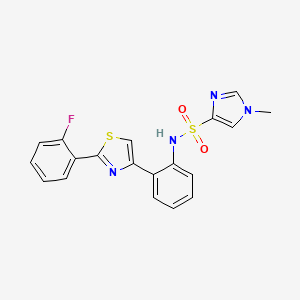
![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)
